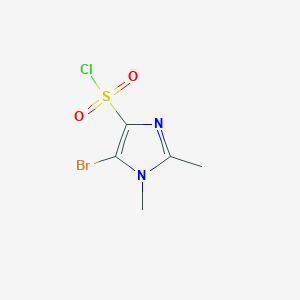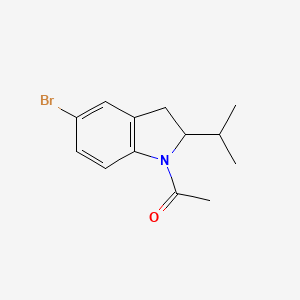
5-bromo-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride
Descripción general
Descripción
5-Bromo-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride is a chemical compound with the molecular formula C5H6BrClN2O2S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 5-bromo-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride can be represented by the SMILES stringCN1C(C)=NC=C1Br . The InChI key for this compound is WIRCWIXZNDCIST-UHFFFAOYSA-N .
Aplicaciones Científicas De Investigación
Derivatization in Mass Spectrometry
5-Bromo-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (DMISC) serves as a novel derivatization reagent in the analysis of phenolic compounds using liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) and tandem mass spectrometry (LC-ESI-MS/MS). The derivatization with DMISC enhances the mass spectrometric response, producing stable dimethylimidazolesulfonyl (DMIS) derivatives that offer excellent chromatographic properties. This technique is applied in environmental studies for the analysis of compounds such as chloro-, aryl-, and alkylphenols, and in biological assessments, exemplified by the determination of 1-hydroxypyrene in human urine, a biomarker for exposure to polycyclic aromatic hydrocarbons (Xu & Spink, 2007).
Water Oxidation Catalysis
5-Bromo-1,2-dimethyl-1H-imidazole derivatives, as axial ligands in ruthenium complexes, significantly influence the activity of water oxidation catalysts (WOCs). When paired with dimethyl sulfoxide (DMSO) as an axial ligand, these complexes exhibit varying catalytic activities, highlighting the structure-activity relation. Specifically, a complex with one axial 5-bromo-N-methyl-imidazole and one axial DMSO exhibits a high turnover frequency, demonstrating the potential of these derivatives in catalyzing water oxidation, a crucial reaction in artificial photosynthesis and renewable energy technologies (Wang et al., 2012).
Synthesis of N-Sulfonyl Imines and Imidazoles
Compounds related to 5-bromo-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride are utilized in various synthesis protocols. For instance, 3-methyl-1-sulfonic acid imidazolium chloride serves as a catalyst and solvent for synthesizing N-sulfonyl imines through the condensation of sulfonamides with aldehydes or isatin, offering a green and efficient methodology (Zolfigol et al., 2010). Additionally, polyfunctional imidazoles, including those derived from 5-formyl-1H-imidazole-4-sulfonyl chlorides, are synthesized for potential applications in medicinal and organic chemistry (Grozav et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-1,2-dimethylimidazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrClN2O2S/c1-3-8-5(12(7,10)11)4(6)9(3)2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMFBYALMUNLNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1C)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Azabicyclo[3.2.1]octane-8-carbonitrile hydrochloride](/img/structure/B1381806.png)




![tert-butyl N-[(2R)-azetidin-2-ylmethyl]carbamate hydrochloride](/img/structure/B1381816.png)

![3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1381819.png)
![tert-Butyl 3-(hydroxymethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B1381820.png)
![7-tert-Butyl 3-ethyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-3,7(6H)-dicarboxylate](/img/structure/B1381821.png)


